(2Z)-2-Methylbut-2-enoyl (2Z)-2-methylbut-2-enoate
Description
(2Z)-2-Methylbut-2-enoyl (2Z)-2-methylbut-2-enoate is an organic compound with a unique structure that includes two (2Z)-2-methylbut-2-enoyl groups
Properties
IUPAC Name |
2-methylbut-2-enoyl 2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-5-7(3)9(11)13-10(12)8(4)6-2/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHLSLRANKCHLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC(=O)C(=CC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-Methylbut-2-enoyl (2Z)-2-methylbut-2-enoate typically involves the esterification of (2Z)-2-methylbut-2-enoic acid with (2Z)-2-methylbut-2-enoyl chloride. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. A catalyst like pyridine or triethylamine is often used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-Methylbut-2-enoyl (2Z)-2-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Corresponding amides or thioesters.
Scientific Research Applications
(2Z)-2-Methylbut-2-enoyl (2Z)-2-methylbut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-2-Methylbut-2-enoyl (2Z)-2-methylbut-2-enoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in fatty acid synthesis, leading to a decrease in lipid production. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-Methylbut-2-enoyl chloride
- (2Z)-2-Methylbut-2-enoic acid
- (2Z)-2-Methylbut-2-enoyl (2E)-2-methylbut-2-enoate
Uniqueness
(2Z)-2-Methylbut-2-enoyl (2Z)-2-methylbut-2-enoate is unique due to its dual (2Z)-2-methylbut-2-enoyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds and allows for its use in specialized applications where these properties are advantageous.
Biological Activity
(2Z)-2-Methylbut-2-enoyl (2Z)-2-methylbut-2-enoate, also known as a derivative of tiglic acid, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H16O2
- Molecular Weight : 168.2328 g/mol
- IUPAC Name : (Z)-(E)-2-Methylbut-2-en-1-yl 2-methylbut-2-enoate
Biological Activity Overview
Recent studies have indicated that (2Z)-2-Methylbut-2-enoyl exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown potential against certain bacterial strains, suggesting its utility in developing antimicrobial agents.
- Antioxidant Properties : Research indicates that it may possess antioxidant capabilities, which can protect cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that (2Z)-2-Methylbut-2-enoyl may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.
The biological activity of (2Z)-2-Methylbut-2-enoyl is thought to be mediated through various mechanisms:
- Interaction with Enzymes : It may act as an inhibitor for enzymes such as glutathione S-transferase and UDP-glucuronosyltransferase, which are crucial in detoxification pathways .
- Cell Signaling Modulation : The compound could influence cell signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.
Antimicrobial Effects
A study conducted on the antimicrobial properties of (2Z)-2-Methylbut-2-enoyl revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
These results indicate that the compound may be effective against common bacterial pathogens.
Antioxidant Activity
In vitro assays demonstrated that (2Z)-2-Methylbut-2-enoyl exhibited significant antioxidant activity, with an IC50 value of approximately 25 µM when evaluated using the DPPH radical scavenging method. This suggests its potential role in protecting against oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
